Ethyl 2-[2-(4-fluorobenzoyl)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[2-(4-fluorobenzoyl)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(4-fluorobenzoyl)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 4-fluorobenzoyl hydrazine with ethyl 2-bromo-4-methylthiazole-5-carboxylate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-fluorobenzoyl)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-[2-(4-fluorobenzoyl)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(4-fluorobenzoyl)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of key biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate
- Ethyl 4-(2-(thiofen-2-ylmethylene)hydrazinyl)benzoate
Uniqueness
Ethyl 2-[2-(4-fluorobenzoyl)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of the 4-fluorobenzoyl group, which imparts distinct chemical and biological properties. This fluorinated moiety can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
578002-07-0 |
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Molecular Formula |
C14H14FN3O3S |
Molecular Weight |
323.34 g/mol |
IUPAC Name |
ethyl 2-[2-(4-fluorobenzoyl)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H14FN3O3S/c1-3-21-13(20)11-8(2)16-14(22-11)18-17-12(19)9-4-6-10(15)7-5-9/h4-7H,3H2,1-2H3,(H,16,18)(H,17,19) |
InChI Key |
FKSQGZOLFRQKRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NNC(=O)C2=CC=C(C=C2)F)C |
solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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